Cas no 81136-42-7 (4-Chloro-6-ethylthieno[2,3-d]pyrimidine)

4-Chloro-6-ethylthieno[2,3-d]pyrimidine structure
81136-42-7 structure
Nombre del producto:4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Número CAS:81136-42-7
MF:C8H7ClN2S
Megavatios:198.672579050064
MDL:MFCD01950152
CID:60304
PubChem ID:916176

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Propiedades químicas y físicas

Nombre e identificación

    • 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
    • CHEMBL269056
    • F3027-0208
    • Enamine_005558
    • 4-Chloro-6-ethyl-thieno[2,3-d]pyrimidine
    • J-515092
    • DTXSID00358795
    • FT-0646575
    • AKOS000122829
    • 81136-42-7
    • SCHEMBL3799246
    • HMS1409M14
    • IYTRSBKGPIDYHI-UHFFFAOYSA-N
    • BS-13597
    • AMY23526
    • MFCD01950152
    • BDBM50098495
    • Z56917056
    • A9978
    • 4-chloro-6-ethylthiopheno[2,3-d]pyrimidine
    • EN300-13897
    • 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (ACI)
    • DB-019107
    • STK744870
    • 4-Chloro-6-ethylthieno-[2,3-d]pyrimidine
    • MDL: MFCD01950152
    • Renchi: 1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3
    • Clave inchi: IYTRSBKGPIDYHI-UHFFFAOYSA-N
    • Sonrisas: ClC1C2=C(SC(CC)=C2)N=CN=1

Atributos calculados

  • Calidad precisa: 198.00200
  • Masa isotópica única: 198.0018471g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 167
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 54Ų
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • PSA: 54.02000
  • Logp: 2.90710

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Información de Seguridad

4-Chloro-6-ethylthieno[2,3-d]pyrimidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C585380-5g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7
5g
$ 788.00 2023-09-08
eNovation Chemicals LLC
D775231-5g
4-chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%
5g
$1200 2024-06-05
Enamine
EN300-13897-0.1g
4-chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%
0.1g
$87.0 2023-11-13
Enamine
EN300-13897-5.0g
4-chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%
5g
$1140.0 2023-04-24
Life Chemicals
F3027-0208-0.25g
4-chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%+
0.25g
$115.0 2023-11-21
Life Chemicals
F3027-0208-1g
4-chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%+
1g
$328.0 2023-11-21
TRC
C585380-1g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7
1g
$ 397.00 2023-09-08
Chemenu
CM151537-1g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%+
1g
$*** 2023-05-29
eNovation Chemicals LLC
D775231-25g
4-chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%
25g
$3000 2024-06-05
abcr
AB316272-1 g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine; .
81136-42-7
1g
€428.50 2022-03-03

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Formamide ;  8 h, 180 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  4 h, 100 °C
2.2 Reagents: Ammonia Solvents: Water ;  cooled
Referencia
Synthesis and Cytotoxic Evaluation of Novel Benzimidazole Fused Condensed Thienopyrimdines Derivatives
Kaliraj, S.; et al, Current Bioactive Compounds, 2020, 16(2), 133-141

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Morpholine ,  Sulfur Solvents: Ethanol ;  rt
2.1 8 h, 210 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  cooled; 105 °C
Referencia
Synthesis, Cytotoxic Activity and Molecular Docking Studies of New Condensed Thieno[2,3-d]Pyrimidines as Antitumor Agents
Kaliraj, S.; et al, Pharmaceutical Chemistry Journal, 2020, 54(3), 258-267

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Diethylamine ,  Sulfur Solvents: Ethanol ;  12 h, rt; 14 h, rt
2.1 24 h, 160 - 170 °C
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  rt → 105 °C; 5 - 6 h, 105 °C
3.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized, cooled
Referencia
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines
Ostrynska, Olga V.; et al, European Journal of Medicinal Chemistry, 2016, 115, 148-160

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  3 h, 80 °C
Referencia
Thienopyrimidine-based P2Y12 platelet aggregation inhibitors
Kortum, Steven W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5919-5923

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ammonium formate ;  12 h, 135 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  3 h, 80 °C
Referencia
Thienopyrimidine-based P2Y12 platelet aggregation inhibitors
Kortum, Steven W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5919-5923

Métodos de producción 6

Condiciones de reacción
1.1 8 h, 210 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  cooled; 105 °C
Referencia
Synthesis, Cytotoxic Activity and Molecular Docking Studies of New Condensed Thieno[2,3-d]Pyrimidines as Antitumor Agents
Kaliraj, S.; et al, Pharmaceutical Chemistry Journal, 2020, 54(3), 258-267

Métodos de producción 7

Condiciones de reacción
1.1 24 h, 160 - 170 °C
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  rt → 105 °C; 5 - 6 h, 105 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized, cooled
Referencia
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines
Ostrynska, Olga V.; et al, European Journal of Medicinal Chemistry, 2016, 115, 148-160

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sulfur ;  rt
1.2 45 - 50 °C; 18 h, rt
2.1 Reagents: Ammonium formate ;  12 h, 135 °C
3.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  3 h, 80 °C
Referencia
Thienopyrimidine-based P2Y12 platelet aggregation inhibitors
Kortum, Steven W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5919-5923

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfur Solvents: Dimethylformamide ;  6 h, 50 °C
1.2 Reagents: Triethylamine ;  30 min; 12 h, rt; overnight, 0 °C
2.1 Solvents: Formamide ;  8 h, 180 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  4 h, 100 °C
3.2 Reagents: Ammonia Solvents: Water ;  cooled
Referencia
Synthesis and Cytotoxic Evaluation of Novel Benzimidazole Fused Condensed Thienopyrimdines Derivatives
Kaliraj, S.; et al, Current Bioactive Compounds, 2020, 16(2), 133-141

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Raw materials

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81136-42-7)4-Chloro-6-ethylthieno[2,3-d]pyrimidine
A9978
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):418.0/702.0